Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its piperazine ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl 4-(2,3-dinitrophenyl)piperazine-1-carboxylate, followed by reduction of the nitro groups to amines. The reaction conditions often include the use of hydrogen gas and a palladium catalyst for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include amine derivatives, nitroso compounds, and substituted piperazine derivatives .
Scientific Research Applications
Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for binding to these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound has a similar structure but includes a trifluoromethyl group, which can alter its biological activity.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This derivative has an ethoxy group, which can affect its chemical reactivity and biological properties.
Uniqueness
Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)12-6-4-5-11(16)13(12)17/h4-6H,7-10,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQZTHKVIZFSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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